molecular formula C30H31N5O2 B12349885 3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one

3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B12349885
M. Wt: 493.6 g/mol
InChI Key: JWOMWAVNBLPFMY-UHFFFAOYSA-N
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Description

AG-270 is a first-in-class, oral, potent, reversible inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme is crucial in the methionine salvage pathway, responsible for generating S-adenosyl methionine, a universal methyl group donor. AG-270 is currently being evaluated in phase 1 clinical trials for the treatment of patients with advanced solid tumors and lymphomas with methylthioadenosine phosphorylase deletion .

Preparation Methods

The synthesis of AG-270 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for AG-270 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

AG-270 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.

    Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.

    Addition Reactions: These reactions involve the addition of atoms or groups to the compound, often using catalysts to facilitate the process.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

AG-270 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

AG-270 exerts its effects by inhibiting methionine adenosyltransferase 2A, leading to a reduction in S-adenosyl methionine levels. This inhibition disrupts the methionine salvage pathway, resulting in altered RNA splicing and changes in gene expression related to cell cycle regulation and DNA damage response. The compound’s mechanism of action involves binding to the active site of methionine adenosyltransferase 2A, preventing the enzyme from catalyzing the formation of S-adenosyl methionine .

Comparison with Similar Compounds

AG-270 is unique among methionine adenosyltransferase 2A inhibitors due to its potency, reversibility, and oral bioavailability. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. AG-270 stands out due to its advanced stage of clinical evaluation and demonstrated efficacy in preclinical models .

Properties

Molecular Formula

C30H31N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C30H31N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,25,27,29,33-34H,2,4-5,11H2,1H3,(H,31,32)

InChI Key

JWOMWAVNBLPFMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3C(C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6

Origin of Product

United States

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